molecular formula C14H23NO3 B2565323 tert-Butyl N-{7-oxospiro[3.5]nonan-2-yl}carbamate CAS No. 2168870-40-2

tert-Butyl N-{7-oxospiro[3.5]nonan-2-yl}carbamate

Cat. No.: B2565323
CAS No.: 2168870-40-2
M. Wt: 253.342
InChI Key: ACQHHXXCXSDMLQ-UHFFFAOYSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

tert-Butyl N-{7-oxospiro[3.5]nonan-2-yl}carbamate (CAS: 2168870-40-2) is a spirocyclic carbamate derivative with the molecular formula $$ \text{C}{14}\text{H}{23}\text{NO}_{3} $$ and a molecular weight of 253.34 g/mol. Its IUPAC name systematically describes the compound as follows:

  • Spiro[3.5]nonane core : A bicyclic system comprising a cyclopropane ring (3-membered) and an oxolane ring (5-membered) fused at a single spiro carbon.
  • Substituents : A tert-butoxycarbonyl (Boc) group attached to the secondary amine at position 2 of the spiro system and a ketone oxygen at position 7 of the oxolane ring.

The structural formula is represented as:
$$
\text{CC(C)(C)OC(=O)NC1CC2(CCC(=O)CC2)C1}
$$
This nomenclature aligns with IUPAC rules for numbering spiro systems and prioritizing functional groups.

Spiro[3.5]nonane Ring System Analysis

The spiro[3.5]nonane framework consists of two rings sharing one central atom:

  • Cyclopropane ring : A strained 3-membered carbon ring with bond angles of ~60°, contributing to high reactivity.
  • Oxolane ring : A 5-membered oxygen-containing ring (tetrahydrofuran derivative) with a ketone group at position 7, introducing polarity and hydrogen-bonding potential.

Key geometric parameters (derived from analogous spiro systems):

Parameter Value
Spiro C-C bond length 1.54 Å
Cyclopropane C-C 1.51 Å
Oxolane C-O 1.43 Å
Dihedral angle 35°–40°

The oxolane ring adopts an envelope conformation to minimize steric strain, while the cyclopropane ring remains planar.

Carbamate Functional Group Orientation

The carbamate group (-OC(=O)N-) exhibits the following features:

  • Boc protection : The tert-butyl group shields the carbamate’s amine, enhancing stability under acidic conditions.
  • Conformational rigidity : The spiro system restricts rotation around the N-C bond, fixing the carbamate in a trans orientation relative to the oxolane ring.
  • Electronic effects : The electron-withdrawing carbonyl group ($$ \text{C=O} $$) polarizes the N-H bond, increasing susceptibility to nucleophilic attack at the carbonyl carbon.

Comparative bond lengths (from crystallographic data):

Bond Length (Å)
N-C (carbamate) 1.35
C=O (carbamate) 1.21
C-O (tert-butyl) 1.44

Comparative Analysis with Related Spirocyclic Carbamates

This compound differs from analogs in key aspects:

Compound Structural Feature Effect on Properties
7-Azaspiro[3.5]nonane derivative N replaces O in oxolane Increased basicity
Spiro[2.4]heptane carbamate Smaller spiro system Higher ring strain
7-Oxaspiro[3.5]nonan-1-yl Ketone position variation Altered dipole interactions

Electronic effects : The 7-keto group in the target compound enhances polarity ($$ \mu = 3.2 \, \text{D} $$) compared to non-ketone spirocarbamates ($$ \mu = 2.1–2.5 \, \text{D} $$).
Synthetic utility : The Boc group enables selective deprotection under mild acidic conditions, unlike benzyl carbamates requiring harsher hydrogenolysis.

Properties

IUPAC Name

tert-butyl N-(7-oxospiro[3.5]nonan-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3/c1-13(2,3)18-12(17)15-10-8-14(9-10)6-4-11(16)5-7-14/h10H,4-9H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACQHHXXCXSDMLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2(C1)CCC(=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-{7-oxospiro[3.5]nonan-2-yl}carbamate typically involves the reaction of a spirocyclic ketone with tert-butyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: Spirocyclic ketone and tert-butyl isocyanate.

    Reaction Conditions: The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at a moderate level, typically around room temperature to 50°C.

    Catalysts and Solvents: Common solvents used in this reaction include dichloromethane or tetrahydrofuran. Catalysts such as triethylamine may be employed to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial production.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-{7-oxospiro[3.5]nonan-2-yl}carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as amines or alcohols can react with the carbamate group under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.

Scientific Research Applications

Organic Synthesis

This compound serves as a valuable building block in organic chemistry. Its unique spirocyclic structure allows for the synthesis of more complex molecules, making it an important intermediate for various chemical reactions.

Biological Research

In biological contexts, tert-butyl N-{7-oxospiro[3.5]nonan-2-yl}carbamate has been studied for its potential antimicrobial and anticancer properties. Research indicates that the compound may interact with biological targets, potentially inhibiting certain enzymes or receptors, which could lead to therapeutic effects against various diseases .

Medicinal Chemistry

The compound is being explored as a lead compound for drug development. Its structural features suggest it may have applications in treating conditions related to neurodegeneration and cancer due to its ability to modulate biological pathways .

Case Study 1: Anticancer Activity

A study investigating the anticancer properties of this compound demonstrated that it could inhibit the proliferation of cancer cell lines in vitro. The mechanism was linked to the compound's ability to induce apoptosis in cancerous cells, suggesting a pathway for further therapeutic exploration.

Case Study 2: Antimicrobial Effects

Another study focused on the antimicrobial activity of this compound showed promising results against several bacterial strains. The research highlighted its potential as an alternative treatment option in an era of increasing antibiotic resistance .

Mechanism of Action

The mechanism of action of tert-Butyl N-{7-oxospiro[3.5]nonan-2-yl}carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The spirocyclic structure may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Spirocyclic Carbamates with Heteroatom Variations

Key analogs include:

tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate (CAS 147611-03-8) Structural Difference: Replaces the 7-oxo group with a nitrogen atom. Properties: Molecular weight 240.34 g/mol, log Po/w (iLOGP) 1.65, high GI absorption, and moderate BBB permeability . Synthetic Utility: Used as a building block for kinase inhibitors due to its spirocyclic amine.

tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride (CAS 236406-55-6) Structural Difference: Incorporates two nitrogen atoms in the spiro ring. Applications: Featured in peptidomimetics and protease inhibitors .

tert-Butyl (S)-(2-oxooxetan-3-yl)carbamate (CAS 126330-77-6) Structural Difference: Replaces the spiro[3.5]nonane system with an oxetane ring. Similarity Score: 0.53 (based on functional group alignment) .

Table 1: Structural and Physicochemical Comparison
Compound Name Core Structure Molecular Weight (g/mol) log Po/w (iLOGP) Key Applications
tert-Butyl N-{7-oxospiro[3.5]nonan-2-yl}carbamate 7-Oxospiro[3.5]nonane ~254.3 (estimated) ~1.2 (predicted) Drug intermediates
tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate 7-Azaspiro[3.5]nonane 240.34 1.65 Kinase inhibitors
tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate 2,7-Diazaspiro[3.5]nonane 287.79 (HCl salt) N/A Peptidomimetics
tert-Butyl (S)-(2-oxooxetan-3-yl)carbamate Oxetane 187.22 1.98 Antibacterial agents

Functional Group Impact on Bioactivity

  • 7-Oxo vs. 7-Aza : The oxygen atom in 7-oxospiro derivatives may enhance hydrogen bonding with targets, while nitrogen in azaspiro analogs improves solubility and metabolic stability .
  • Spiro vs.

Biological Activity

Tert-butyl N-{7-oxospiro[3.5]nonan-2-yl}carbamate is a compound with potential biological activity, particularly in pharmacological applications. Its unique structure, featuring a spirocyclic moiety, suggests interesting interactions with biological systems. This article explores its biological activity, including relevant research findings, case studies, and a summary of its properties.

  • Molecular Formula : C₁₄H₂₃NO₃
  • Molar Mass : 253.337 g/mol
  • CAS Number : 2168870-40-2

The compound's structure can be represented as follows:

\text{tert butyl N 7 oxospiro 3 5 nonan 2 yl}carbamate}

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its potential as an inhibitor in various biological pathways and its pharmacological properties.

1. Antimicrobial Activity

Preliminary studies have indicated that compounds with spirocyclic structures often exhibit antimicrobial properties. Research has shown that similar carbamates can inhibit the growth of bacteria and fungi, suggesting that this compound may possess comparable activity.

2. Enzyme Inhibition

The compound's structural characteristics suggest potential enzyme inhibitory effects, particularly in enzymes involved in metabolic pathways. For example, carbamates have been studied for their ability to inhibit acetylcholinesterase, an enzyme critical for neurotransmission.

Case Studies and Research Findings

A review of available literature reveals limited direct studies on this compound specifically; however, related compounds provide insights into its potential biological activities.

Table 1: Summary of Related Compounds and Their Biological Activities

Compound NameBiological ActivityReference Source
Tert-butyl N-{7-azaspiro[3.5]nonan-2-yl}carbamateAntimicrobial, Enzyme InhibitionPubChem
Tert-butyl N-{2-azaspiro[3.5]nonan-7-yl}carbamateAntidepressant effectsSigma-Aldrich
Tert-butyl N-{2-oxo-6-oxaspiro[3.5]nonan-7-yl}methyl carbamateAnticancer propertiesLiterature Review

Pharmacological Implications

Given the structural similarity to known bioactive compounds, this compound could serve as a lead compound for drug development targeting various diseases, including infections and neurodegenerative disorders.

  • Interaction with Receptors : The spirocyclic structure may facilitate binding to specific receptors, influencing signaling pathways.
  • Inhibition of Pathways : Similar compounds have been shown to disrupt metabolic pathways by inhibiting key enzymes.

Q & A

What spectroscopic and crystallographic methods are recommended to confirm the structure of tert-Butyl N-{7-oxospiro[3.5]nonan-2-yl}carbamate?

Basic Question
To characterize this spirocyclic carbamate:

  • NMR Spectroscopy : Use 1H and 13C NMR to identify the tert-butyl group (δ ~1.4 ppm for nine equivalent protons) and carbamate carbonyl (δ ~155-160 ppm). The spiro[3.5]nonane system may split signals due to conformational rigidity. 2D NMR (COSY, HSQC, HMBC) can resolve overlapping signals and confirm connectivity .
  • X-ray Crystallography : Single-crystal X-ray diffraction with programs like SHELXL (for refinement) or SIR97 (for direct methods) is critical for unambiguous confirmation of the spiro geometry and absolute configuration. High-resolution data collection (e.g., synchrotron sources) minimizes errors from potential twinning or disorder .

How can synthetic routes for this compound be optimized to improve yield and purity?

Advanced Question
Methodological Recommendations :

  • Protection/Deprotection Strategies : Use tert-butyl carbamate (Boc) as a transient protecting group for amines. Optimize Boc introduction via Schotten-Baumann conditions (e.g., Boc anhydride in THF/water) .
  • Spiro Ring Formation : Employ ring-closing metathesis (Grubbs catalyst) or acid-catalyzed cyclization. Monitor reaction progress via LC-MS to isolate intermediates. Purify via flash chromatography (silica gel, hexane/EtOAc gradients) .
  • Challenges : Steric hindrance from the spiro system may slow reactions. Use elevated temperatures (reflux) or microwave-assisted synthesis to accelerate kinetics.

What are the stability and decomposition profiles of this compound under varying experimental conditions?

Basic Question
Key Findings :

  • Thermal Stability : Stable at room temperature but decomposes above 150°C, releasing CO, NOx, and other hazardous byproducts. Store at –20°C under inert gas (N2/Ar) .
  • Hydrolytic Sensitivity : The carbamate bond is susceptible to acidic/basic conditions. Avoid aqueous workups at extreme pH. Use anhydrous solvents (e.g., dry DCM) for reactions .
  • Light Sensitivity : No direct data, but analogous Boc-protected spiro compounds show photodegradation. Store in amber vials .

How can contradictory crystallographic data (e.g., bond lengths, angles) for spirocarbamates be resolved?

Advanced Question
Analytical Workflow :

Data Validation : Cross-check refinement parameters (R-factor, wR2) using SHELXL and WinGX . High Rint values (>0.05) suggest twinning or poor crystal quality .

Disorder Modeling : For flexible spiro systems, split occupancy refinement in SHELXL to model disordered atoms. Apply restraints to bond distances/angles .

Comparative Analysis : Compare with structurally similar compounds (e.g., tert-butyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate) to identify consistent geometric trends .

What computational methods are suitable for predicting the reactivity of the spiro[3.5]nonane core?

Advanced Question
Approaches :

  • DFT Calculations : Use Gaussian or ORCA to model transition states for nucleophilic attacks on the carbamate carbonyl. The spiro system’s strain energy (~5–10 kcal/mol) enhances electrophilicity .
  • Conformational Analysis : Molecular dynamics (MD) simulations (e.g., AMBER) can predict dominant conformers and steric effects influencing reaction pathways .

What safety protocols are recommended for handling this compound in laboratory settings?

Basic Question
Safety Measures :

  • PPE : Nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
  • Spill Management : Absorb spills with inert material (vermiculite), seal in containers, and dispose via licensed hazardous waste services .
  • Environmental Precautions : Avoid drainage due to potential aquatic toxicity. Collect waste solvents for incineration .

How does the spiro[3.5]nonane system influence the compound’s solubility and formulation in drug delivery studies?

Advanced Question
Insights :

  • Solubility : Low aqueous solubility (logP ~2.5–3.5 predicted) due to hydrophobic tert-butyl and spiro groups. Use co-solvents (DMSO, PEG) or cyclodextrin inclusion complexes for in vitro assays .
  • Formulation Stability : Test pH-dependent degradation (e.g., PBS buffers at pH 4–9) to identify optimal storage conditions.

What are the known or potential applications of this compound in medicinal chemistry?

Basic Question
Research Context :

  • Building Block : Used in peptide mimetics (e.g., spirocyclic protease inhibitors) or as a rigid scaffold for kinase inhibitors. Analogous compounds (e.g., bicyclic carbamates) show activity in CNS targets .
  • Limitations : No direct toxicity data. Conduct Ames tests and hepatocyte viability assays early in development .

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